REACTION_CXSMILES
|
[C:1]([C:4]1[CH:13]=[CH:12][C:11]([O:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[C:10]2[C:5]=1[CH:6]=[CH:7][C:8](=[O:22])[NH:9]2)(=[O:3])[CH3:2].[Br-:23].[Br-].[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1.CO>[CH2:15]([O:14][C:11]1[CH:12]=[CH:13][C:4]([C:1](=[O:3])[CH2:2][Br:23])=[C:5]2[C:10]=1[NH:9][C:8](=[O:22])[CH:7]=[CH:6]2)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
19.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=C2C=CC(NC2=C(C=C1)OCC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
165 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
54.5 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Br-].[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
before concentrating under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
without heating
|
Type
|
DISSOLUTION
|
Details
|
The residue was re-dissolved in methanol (200 mL)
|
Type
|
ADDITION
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Details
|
Saturated aqueous ammonium chloride solution (390 mL) was added with ice-
|
Type
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TEMPERATURE
|
Details
|
cooling
|
Type
|
FILTRATION
|
Details
|
The resulting suspension was filtered
|
Type
|
WASH
|
Details
|
the solid washed with water
|
Type
|
CUSTOM
|
Details
|
air-dried under vacuum
|
Type
|
WAIT
|
Details
|
methanol (1:1 v/v, 100 mL) for 90 minutes
|
Duration
|
90 min
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with DCM
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=CC(=C2C=CC(NC12)=O)C(CBr)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 72.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |